REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:16][O:17][CH2:18][CH2:19]O>>[CH3:16][O:17][CH2:18][CH2:19][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
COCCO
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Type
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CUSTOM
|
Details
|
by shaking several times with methylene chloride
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated for 8 hours to 110°-115° C.
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Duration
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8 h
|
Type
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DISTILLATION
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Details
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after the excess methyl glycol had been distilled off under reduced pressure
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Type
|
ADDITION
|
Details
|
was poured onto ice/water
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Type
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EXTRACTION
|
Details
|
After neutralization with sodium hydrogen carbonate, the aqueous phase was extracted
|
Type
|
ADDITION
|
Details
|
The methylene chloride solution was treated with active carbon
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC(C1=CC=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |